N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-nitrobenzamide moiety at position 3. Its structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and electron-donating (fluorophenyl) groups, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-11-5-7-12(8-6-11)22-17(14-9-27-10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVYVQYZKYKVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems, continuous flow reactors, and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Applications
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide has shown promise in various anticancer studies. Its structural analogs have demonstrated:
- Inhibition of Tumor Growth : Compounds similar to this structure have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. For instance, a related pyrazole derivative was found to induce apoptosis by modulating the PI3K/AKT signaling pathway, leading to cell cycle arrest and increased oxidative stress in cancer cells .
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Mechanisms of Action :
- Enzyme Inhibition : Many thieno-pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as kinases and proteases.
- Induction of Apoptosis : The compound can activate specific signaling pathways that lead to programmed cell death in malignant cells.
Diabetes Management
Research indicates that this compound may have applications in managing diabetic complications:
- Inhibition of Advanced Glycation End Products (AGEs) : Similar thieno-pyrazole derivatives have been shown to inhibit the formation of AGEs, which are implicated in diabetic complications such as nephropathy. This inhibition may help reduce collagen deposition and inflammatory responses associated with diabetes .
Case Study 1: Anticancer Effects
A study investigated the effects of a structurally related compound on human breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through increased levels of reactive oxygen species (ROS) and inhibition of survival pathways . This suggests that this compound could be further explored for its anticancer properties.
Case Study 2: Diabetic Nephropathy
In a separate investigation involving diabetic rats, a thieno-pyrazole derivative demonstrated effectiveness in suppressing TGF-beta and VEGF expression. These factors are crucial for fibrosis and inflammation in diabetic nephropathy. The study suggests that compounds with similar structures may provide therapeutic benefits for managing diabetic complications .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth; induces apoptosis through ROS modulation |
| Inhibition of AGEs | Reduces collagen deposition; mitigates inflammatory responses in diabetes |
| Mechanism of Action | Enzyme inhibition; activation of apoptotic pathways |
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural motifs with the target molecule:
Key Observations:
- Electron-Withdrawing Groups : The nitro group in the target compound and the CF3 group in the analog may reduce electron density on the heterocycle, affecting reactivity toward nucleophiles or electrophiles.
- Fluorine Substitution : Fluorine in the target compound and difluorophenyl groups in triazole analogs enhance lipophilicity and metabolic stability.
- Heterocyclic Core: Thieno-pyrazole (target) vs.
Spectral Data Highlights:
- IR Spectroscopy: Target: Expected C=O stretch (~1660–1680 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
- NMR :
- Fluorine atoms in the target and analogs would show distinct ¹⁹F NMR shifts, while aromatic protons in nitrobenzamide resonate downfield due to electron withdrawal.
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C₁₅H₁₂FN₅OS
- Molecular Weight: 361.4 g/mol
- CAS Number: 1226434-84-9
The structure features a thieno[3,4-c]pyrazole core, which is significant in determining its biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit substantial anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines:
- In vitro Studies: Compounds structurally related to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.08 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:
- Mechanism of Action: Pyrazole derivatives have been shown to stabilize human red blood cell membranes, indicating a protective effect against inflammation .
Antioxidant Properties
This compound also exhibits antioxidant activities:
- Research Findings: Studies have indicated that similar compounds can scavenge free radicals and reduce oxidative stress markers in vitro .
Neuroprotective Effects
Some pyrazole derivatives target metabolic enzymes relevant to neurodegenerative disorders:
- Enzyme Inhibition: The inhibition of acetylcholinesterase (AChE) and carbonic anhydrase by related compounds suggests potential neuroprotective effects .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was tested against various cancer cell lines. The results showed that it significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics.
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that the compound reduced inflammation in animal models induced by carrageenan. The results indicated a dose-dependent reduction in paw edema, supporting its anti-inflammatory claims.
Study 3: Neuroprotective Mechanisms
A recent investigation into the neuroprotective effects of pyrazole derivatives highlighted their ability to inhibit AChE activity. This inhibition correlates with improved cognitive functions in animal models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
